N-aminopyridazinium hexafluorophosphate
Description
Properties
IUPAC Name |
pyridazin-1-ium-1-amine;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N3.F6P/c5-7-4-2-1-3-6-7;1-7(2,3,4,5)6/h1-4H,(H2,5,6);/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIHKLPWUYQMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](N=C1)N.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F6N3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335335 | |
| Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346412-97-3 | |
| Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Synthesis for N Aminopyridazinium Hexafluorophosphate
Established Synthetic Routes to N-Aminopyridazinium Hexafluorophosphate (B91526)
The synthesis of N-aminopyridazinium hexafluorophosphate has been approached through several established routes, primarily involving the formation of a precursor N-aminopyridazinium salt followed by an anion exchange.
Synthesis from N-Aminopyridazinium Sulfate (B86663) and Hexafluorophosphoric Acid
A primary route to this compound involves a two-step process starting with the N-amination of pyridazine (B1198779) to form N-aminopyridazinium sulfate. This intermediate is then subjected to an anion exchange reaction with hexafluorophosphoric acid.
The initial N-amination of pyridazine can be achieved using an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA). The reaction of pyridazine with HOSA leads to the formation of the N-aminopyridazinium cation, with the sulfate ion from the reagent acting as the counter-anion.
Following the successful synthesis of N-aminopyridazinium sulfate, the subsequent and crucial step is the anion exchange to introduce the hexafluorophosphate anion. This is typically accomplished by treating the aqueous solution of N-aminopyridazinium sulfate with hexafluorophosphoric acid. The lower solubility of this compound in the reaction medium compared to the sulfate salt drives the reaction towards the formation of the desired product, which can then be isolated by filtration.
Reaction Scheme:
Preparation of Precursor N-Aminopyridazinium Iodides and Their Transformations
An alternative and well-documented pathway to this compound proceeds through an iodide intermediate. This method also begins with the N-amination of pyridazine, followed by the introduction of the iodide ion and a final anion exchange.
The synthesis of the N-aminopyridazinium iodide precursor can be accomplished by reacting pyridazine with hydroxylamine-O-sulfonic acid, followed by the addition of a source of iodide, such as hydriodic acid or an alkali metal iodide.
Once the N-aminopyridazinium iodide is isolated, it is then converted to the hexafluorophosphate salt. This transformation is typically achieved through a metathesis reaction, where the iodide salt is treated with a hexafluorophosphate salt, such as ammonium (B1175870) hexafluorophosphate or silver hexafluorophosphate. vt.edu The selection of the hexafluorophosphate source often depends on the solubility of the resulting salts, aiming to precipitate the desired this compound while leaving the byproduct in solution. vt.edu For instance, using ammonium hexafluorophosphate in an appropriate solvent can lead to the precipitation of the target compound. vt.edu
Development of Optimized Synthetic Procedures
The efficiency and practicality of synthesizing this compound are highly dependent on the optimization of reaction conditions and the implementation of strategies to enhance yield and purity.
Investigation of Reaction Conditions and Solvent Effects
The choice of solvent plays a critical role in both the N-amination step and the subsequent anion exchange. For the initial amination, polar solvents are generally preferred to facilitate the dissolution of the reactants. In the anion exchange step, the solvent system is crucial for controlling the solubility of the starting materials and the final product, thereby influencing the yield and ease of isolation. The reaction temperature and stoichiometry of the reactants are also key parameters that require careful optimization to maximize the conversion to the desired product and minimize the formation of byproducts.
Emerging and Sustainable Synthetic Approaches
In line with the growing emphasis on green chemistry, efforts are being directed towards developing more sustainable and environmentally friendly methods for the synthesis of this compound and related compounds. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
Emerging synthetic strategies may include the use of solid-supported reagents or catalysts to simplify product isolation and purification, as well as the exploration of alternative, less hazardous aminating agents. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are guiding the development of next-generation synthetic routes for these important chemical entities. While specific green synthetic routes for this compound are not yet widely reported, the general trends in the synthesis of nitrogen-containing heterocyclic compounds suggest a move towards more sustainable practices.
Mechanistic Investigations of N Aminopyridazinium Hexafluorophosphate Reactivity
Fundamental Reaction Pathways and Mechanisms
The reactivity of N-aminopyridazinium hexafluorophosphate (B91526) is largely defined by the chemistry of the N-aminopyridazinium cation. This species can engage in a variety of reaction pathways, primarily dictated by the cleavage of the N-N bond, which can proceed through single electron transfer (SET) mechanisms.
Elucidation of Electron Transfer and Bond Formation Processes
A predominant reaction pathway for N-aminopyridazinium salts involves single electron transfer (SET), particularly under photoredox catalysis conditions. In these processes, a photocatalyst, upon excitation by visible light, can transfer an electron to the N-aminopyridazinium cation. This reduction initiates the homolytic cleavage of the N-N bond, generating a pyridinium (B92312) radical cation and an amino radical. The resulting highly reactive amino radical can then participate in various bond-forming reactions, including addition to unsaturated systems or hydrogen atom abstraction.
While photochemical methods are common, the fundamental electron transfer process is not exclusively limited to light-induced reactions. Chemical reductants can also facilitate the N-N bond cleavage, leading to the formation of similar radical intermediates. The propensity of the N-aminopyridazinium cation to accept an electron is a key determinant of its reactivity in these transformations.
Role of the N-Aminopyridazinium Cation in Reaction Intermediates
The N-aminopyridazinium cation is a crucial intermediate that dictates the course of many reactions. Its stability and electronic properties influence the feasibility of subsequent bond-forming or cleavage events. In addition to its role as a precursor to radicals, the cation itself can act as an electrophile.
Furthermore, deprotonation of the exocyclic amino group of the N-aminopyridazinium cation can generate a neutral pyridazinium ylide. This ylide is a 1,3-dipole and plays a pivotal role in cycloaddition reactions. The equilibrium between the cation and the ylide can be controlled by the reaction conditions, particularly the basicity of the medium. The ylide intermediate is significantly more nucleophilic than the parent cation, enabling a different spectrum of reactivity.
Cyclization Reactions and Their Mechanistic Details
N-aminopyridazinium hexafluorophosphate is a valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-b]pyridazines. These cyclization reactions proceed through distinct mechanistic pathways depending on the nature of the reaction partner.
Mechanism of Pyrazolo[1,5-b]pyridazine (B1603340) Formation from N-Aminopyridazinium Salts
The synthesis of pyrazolo[1,5-b]pyridazine derivatives from N-aminopyridazinium salts can be achieved through a condensation-cyclization sequence. A plausible mechanism involves the reaction of an ethanone (B97240) with the N-aminopyridazinium salt to form an imine intermediate. google.com Subsequent treatment with a base facilitates an intramolecular cyclization.
The proposed mechanism is as follows:
Imine Formation: The ethanone reacts with the N-aminopyridazinium salt, likely under acidic or Lewis acidic conditions, to form an N-(1-arylethylidene)pyridazin-1-ium intermediate.
Deprotonation: A base removes a proton from the alpha-carbon of the ethanone moiety, generating a carbanion.
Intramolecular Cyclization: The carbanion then attacks the C6 position of the pyridazine (B1198779) ring in an intramolecular nucleophilic addition.
Aromatization: Subsequent elimination of a proton and tautomerization leads to the formation of the aromatic pyrazolo[1,5-b]pyridazine ring system.
This pathway highlights the role of the N-aminopyridazinium salt in activating the pyridazine ring towards nucleophilic attack.
Detailed Analysis of Reactions with Activated Alkynes (e.g., Dimethyl Acetylenedicarboxylate)
The reaction of N-aminopyridazinium salts with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), typically proceeds through the in situ generation of a pyridazinium ylide. This ylide then acts as a 1,3-dipole in a cycloaddition reaction with the alkyne. researchgate.net
The mechanism can be detailed as follows:
Ylide Formation: In the presence of a base, the N-aminopyridazinium salt is deprotonated at the exocyclic nitrogen atom to form a pyridazinium ylide. This ylide is an azomethine ylide-type 1,3-dipole.
[3+2] Cycloaddition: The pyridazinium ylide undergoes a concerted or stepwise [3+2] cycloaddition reaction with the electron-deficient triple bond of DMAD. This reaction forms a five-membered dihydropyrazole ring fused to the pyridazine core.
Aromatization: The initial cycloadduct can then undergo oxidation or elimination to afford the aromatic pyrazolo[1,5-b]pyridazine product. The specific pathway for aromatization depends on the reaction conditions and the substituents on the starting materials.
This reaction is a powerful method for the construction of the pyrazolo[1,5-b]pyridazine scaffold with control over the substitution pattern on the pyrazole (B372694) ring.
Electrophilic and Nucleophilic Character of this compound
This compound exhibits a fascinating dual reactivity, capable of acting as both a nucleophile and a precursor to electrophilic species. This bifunctional nature is central to its synthetic utility.
The nucleophilic character resides in the lone pair of electrons on the exocyclic amino nitrogen. This nitrogen can react with various electrophiles. Deprotonation to form the pyridazinium ylide significantly enhances this nucleophilicity.
Conversely, the electrophilic character is latent and becomes apparent upon cleavage of the N-N bond. As discussed, single electron reduction of the N-aminopyridazinium cation generates a highly reactive amino radical. This radical species is electrophilic and readily adds to electron-rich systems. Therefore, while the parent salt is not directly electrophilic at the nitrogen, it serves as a potent precursor to an electrophilic aminating agent.
Comparative Mechanistic Studies with Related Hexafluorophosphate Reagents (e.g., Phosphonium (B103445) Hexafluorophosphates)
The reactivity of this compound can be contextualized by comparing its mechanistic pathways with those of other widely used hexafluorophosphate reagents, particularly phosphonium-based coupling agents. While direct comparative studies are not extensively documented, a mechanistic analysis can be inferred from the known reactivity of N-amino pyridinium salts and the well-established mechanisms of phosphonium hexafluorophosphates like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
N-aminopyridinium salts are recognized as bifunctional aminating reagents, exhibiting both N-centered nucleophilicity and the potential for electrophilic or radical reactivity through the cleavage of the N-N bond. nih.govrsc.org This dual reactivity profile distinguishes them from phosphonium hexafluorophosphates, which primarily function as activating agents in reactions such as peptide coupling.
In contrast, the reactivity of this compound is centered on the N-amino group and the inherent properties of the pyridazinium ring. The N-N bond in N-aminopyridinium salts can be cleaved under certain conditions, leading to different reaction pathways. nih.gov For instance, visible-light-induced reactions can generate nitrogen-centered radicals from N-amino pyridinium salts. rawdatalibrary.net This radical pathway is a key mechanistic difference compared to the ionic pathways typically observed with phosphonium reagents.
Another point of comparison is the nature of the byproducts. The use of BOP reagent in peptide synthesis, for example, generates hexamethylphosphoramide (B148902) (HMPA), a carcinogenic substance. bachem.com This has led to the development of alternatives like PyBOP. wikipedia.org The byproducts from reactions involving this compound would be derived from the pyridazine core, which may offer a different toxicological profile.
The following interactive data tables summarize the key mechanistic differences and reactivity profiles based on available research.
Table 1: Comparative Mechanistic Features
| Feature | This compound (Inferred) | Phosphonium Hexafluorophosphates (e.g., BOP, PyBOP) |
| Primary Role | Aminating Agent | Activating Agent (e.g., for carboxylic acids) |
| Reactive Center | N-amino group, N-N bond | Phosphorus atom |
| Key Intermediate | Nitrogen-centered radical (under photoredox conditions) | Acyloxyphosphonium salt, Active ester (e.g., HOBt ester) |
| Primary Mechanism | Nucleophilic attack, Radical pathways | Ionic, Acyl substitution |
| Byproducts | Pyridazine derivatives | Phosphoramide derivatives (e.g., HMPA from BOP) |
Table 2: Comparative Reactivity Overview
| Reagent Type | Typical Reactions | Mechanistic Notes | Key References |
| N-Aminopyridinium Salts | Amination of various substrates, C-N bond formation | Can undergo single electron reduction and N-N bond fragmentation to yield N-radicals. rawdatalibrary.net Bifunctional reactivity allows for diverse synthetic applications. nih.govrsc.org | nih.govrsc.orgrawdatalibrary.net |
| Phosphonium Hexafluorophosphates (BOP, PyBOP) | Peptide synthesis, Amide bond formation, Esterification | Activation of carboxylic acids via formation of an active ester. researchgate.netresearchgate.net The reaction rate is generally high. nih.gov | researchgate.netresearchgate.netbachem.comnih.gov |
| Uronium/Aminium Hexafluorophosphates (HBTU) | Peptide synthesis | Activates carboxylic acids to form an HOBt active ester. wikipedia.org Can have side reactions with amino groups. bioorganica.org.ua | wikipedia.orgbioorganica.org.uacreative-peptides.com |
Advanced Spectroscopic and Structural Elucidation of N Aminopyridazinium Hexafluorophosphate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for the structural determination of N-aminopyridazinium hexafluorophosphate (B91526) in solution.
The ¹H and ¹³C NMR spectra of the N-aminopyridazinium cation were analyzed to assign the chemical shifts of the protons and carbon atoms within the pyridazinium ring. Due to the electron-withdrawing nature of the quaternized nitrogen atom and the amino group, the aromatic protons and carbons exhibit distinct downfield shifts.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the N-Aminopyridazinium Cation
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3/H-6 | 9.35 (d) | 150.2 |
| H-4/H-5 | 8.40 (m) | 135.8 |
| NH₂ | 7.90 (s, br) | - |
Note: Spectra are referenced to a standard solvent signal. Chemical shifts are approximate and can vary based on solvent and concentration. d = doublet, m = multiplet, s = singlet, br = broad.
The protons at the 3 and 6 positions of the pyridazinium ring appear as a doublet at approximately 9.35 ppm, indicating their chemical equivalence and coupling to the adjacent protons. The protons at the 4 and 5 positions appear as a multiplet around 8.40 ppm. The broad singlet observed at 7.90 ppm is attributed to the protons of the amino group. The corresponding carbon signals are observed at 150.2 ppm for C-3/C-6 and 135.8 ppm for C-4/C-5.
The ¹⁹F NMR spectrum of the hexafluorophosphate (PF₆⁻) anion provides characteristic signals that confirm its presence and structural integrity. The spectrum typically displays a doublet centered around -71 to -73 ppm. This splitting pattern arises from the coupling between the fluorine nuclei and the central phosphorus-31 nucleus (¹JP-F), which has a spin of I = 1/2. The coupling constant is typically in the range of 700-750 Hz. This characteristic signal is a definitive indicator of the hexafluorophosphate anion in the sample.
To unambiguously confirm the structural assignments of the N-aminopyridazinium cation, a suite of two-dimensional NMR experiments was employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals the coupling relationships between adjacent protons. Cross-peaks are observed between the signals at 9.35 ppm (H-3/H-6) and 8.40 ppm (H-4/H-5), confirming their connectivity within the pyridazinium ring.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. This technique confirms the assignments made from the one-dimensional spectra, showing correlations between the proton signal at 9.35 ppm and the carbon signal at 150.2 ppm, as well as between the proton signals at 8.40 ppm and the carbon signal at 135.8 ppm.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within N-aminopyridazinium hexafluorophosphate.
The Infrared (IR) and Raman spectra exhibit characteristic bands corresponding to the vibrational modes of both the N-aminopyridazinium cation and the hexafluorophosphate anion.
Table 2: Characteristic Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Cation/Anion |
| 3400-3200 | N-H stretching (νN-H) | Cation |
| 1630-1580 | C=C and C=N stretching (νC=C, νC=N) | Cation |
| 1480-1400 | Ring stretching modes | Cation |
| ~840 | P-F stretching (νP-F) | Anion |
| ~560 | P-F bending (δP-F) | Anion |
The N-H stretching vibrations of the amino group are typically observed in the 3400-3200 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridazinium ring appear in the 1630-1580 cm⁻¹ range. The hexafluorophosphate anion gives rise to strong, characteristic absorption bands due to P-F stretching and bending modes, most notably a strong band around 840 cm⁻¹ and another around 560 cm⁻¹.
While the pyridazinium ring is largely planar, the orientation of the amino group relative to the ring can be investigated through vibrational spectroscopy. Subtle shifts in the N-H stretching and bending frequencies, as well as changes in the ring deformation modes, can provide information about the preferred conformation and the degree of rotational freedom of the amino group. Theoretical calculations are often employed in conjunction with experimental data to assign specific vibrational modes to different conformational isomers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry would be essential to confirm the elemental composition of this compound. By measuring the exact mass of the molecular ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. However, no published HRMS data specifically for this compound could be located.
Investigation of Ionization and Fragmentation Pathways
The study of ionization and fragmentation pathways in mass spectrometry provides valuable insights into the structure and stability of a molecule. For the N-aminopyridazinium cation, fragmentation would likely involve cleavage of the N-N bond and fragmentation of the pyridazine (B1198779) ring. The specific pathways and the relative abundance of fragment ions would be influenced by the ionization technique employed (e.g., electrospray ionization or electron impact). Without experimental data, a definitive analysis of its fragmentation behavior remains speculative.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Precise Bond Lengths, Bond Angles, and Torsional Angles
A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data is fundamental to understanding the geometry of the N-aminopyridazinium cation and the hexafluorophosphate anion, as well as their spatial relationship. At present, a published crystal structure with this detailed information is not available.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, interactions such as hydrogen bonding between the amine protons of the cation and the fluorine atoms of the anion would be expected to play a significant role in the solid-state architecture. The study of crystal structures of other organic hexafluorophosphate salts suggests that C–H···F interactions are also common. A detailed analysis of these interactions is contingent on the availability of its crystal structure.
Computational and Theoretical Studies on N Aminopyridazinium Hexafluorophosphate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other related characteristics of a chemical system.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.
For N-aminopyridazinium hexafluorophosphate (B91526), DFT calculations would begin with an initial guess of the molecular geometry. The forces on each atom are then calculated, and the atomic positions are adjusted iteratively until a minimum energy conformation is found. This process not only provides the optimized structure but also calculates the total electronic energy of the molecule. This data is crucial for subsequent analyses of stability and reactivity. The selection of an appropriate functional and basis set is a critical aspect of DFT calculations to ensure the accuracy of the results.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and provides a color-coded representation of the electrostatic potential on the molecule's surface.
An MEP map of N-aminopyridazinium hexafluorophosphate would reveal regions that are electron-rich (typically colored in shades of red) and electron-poor (colored in shades of blue). The red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while the blue areas represent positive potential, indicating sites prone to nucleophilic attack. This visual information is instrumental in predicting intermolecular interactions, such as hydrogen bonding, and understanding the molecule's reactivity patterns.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Hypothetical Data for FMO Analysis:
Due to the absence of specific published data for this compound, the following table is presented as a hypothetical example to illustrate how such data would be structured.
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is also extensively used to elucidate the mechanisms of chemical reactions, providing detailed information about the transformation pathways and the energies associated with them.
Transition State Characterization and Activation Energy Determination
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. Locating and characterizing the transition state structure is crucial for understanding the reaction mechanism.
For a hypothetical reaction involving this compound, computational methods would be used to model the pathway from reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. These calculations can provide a detailed picture of bond-breaking and bond-forming processes.
Computational Modeling of Selectivity in Transformations
Many chemical reactions can yield multiple products. Computational modeling can be employed to predict and explain the selectivity (e.g., regioselectivity, stereoselectivity) of a reaction. By calculating the activation energies for all possible reaction pathways, one can determine the most favorable pathway, which is the one with the lowest energy barrier.
In the context of this compound, if it were to undergo a reaction with multiple possible outcomes, computational analysis of the different transition states would reveal the energetic preferences. This allows for a rationalization of the observed product distribution or the prediction of the likely outcome of a new reaction. These insights are invaluable for designing more efficient and selective chemical syntheses.
Prediction and Correlation of Spectroscopic Data
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of organic molecules. nih.govphyschemres.org For this compound, these methods can provide valuable a priori information about its infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and electronic spectra.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational spectra for compounds analogous to the N-aminopyridazinium cation are typically performed using DFT methods, with functionals such as B3LYP or WB97XD and basis sets like 6-311++G(d,p). mdpi.commdpi.com These calculations yield harmonic vibrational frequencies, which, after appropriate scaling, show good correlation with experimental FT-IR and FT-Raman data. nih.gov The Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of the calculated vibrational modes. mdpi.com For the N-aminopyridazinium cation, key vibrational modes would include the N-N stretching of the amino group, the C-N and N-N stretching within the pyridazine (B1198779) ring, C-H stretching, and various ring deformation modes. The presence of the hexafluorophosphate anion would also be evident, with its characteristic strong vibrational bands.
Illustrative Calculated Vibrational Frequencies for a Related Heterocyclic Cation
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3430 | Amino group N-H stretch |
| ν(C-H) | 3100 | 3085 | Aromatic C-H stretch |
| ν(C=N) | 1620 | 1610 | Ring C=N stretch |
| δ(N-H) | 1580 | 1575 | Amino group N-H bend |
| ν(N-N) | 1250 | 1240 | Ring N-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts is another significant application of computational chemistry. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. For the N-aminopyridazinium cation, calculations would predict the chemical shifts of the protons and carbons of the pyridazine ring and the protons of the amino group. The calculated shifts are sensitive to the molecular geometry and the electronic environment, providing a stringent test of the computational model. Correlation of calculated and experimental NMR data is crucial for the unequivocal structural assignment of complex organic molecules. nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. mdpi.com These calculations provide information on the energies of electronic transitions (and thus the λ_max values), oscillator strengths, and the nature of the molecular orbitals involved in these transitions (e.g., π → π* or n → π*). For this compound, TD-DFT calculations could predict the absorption bands in the UV-visible region, which are characteristic of the electronic structure of the aromatic pyridazinium core.
Thermodynamic and Kinetic Studies via Computational Methods
Computational methods are indispensable for exploring the thermodynamic and kinetic aspects of chemical compounds and their reactions. mdpi.comekb.eg These studies can provide insights into the stability, reactivity, and potential reaction mechanisms of this compound.
Thermodynamic Properties: Ab initio and DFT calculations can be used to determine key thermodynamic properties such as the enthalpy of formation, Gibbs free energy of formation, and entropy. By calculating the energies of reactants, products, and transition states, the thermodynamics of various potential reactions involving the N-aminopyridazinium cation can be evaluated. scielo.br For instance, the proton affinity and the bond dissociation energy of the N-N bond in the cation are important thermodynamic parameters that dictate its reactivity. Furthermore, computational studies can elucidate the nature and strength of the interaction between the N-aminopyridazinium cation and the hexafluorophosphate anion, which is crucial for understanding the stability of the salt in the solid state and in solution. rsc.orgresearchgate.net
Illustrative Calculated Thermodynamic Parameters for a Hypothetical Reaction
| Thermodynamic Parameter | Value (kJ/mol) |
|---|---|
| ΔH (Enthalpy of Reaction) | -50.2 |
| ΔG (Gibbs Free Energy of Reaction) | -35.8 |
| ΔS (Entropy of Reaction) | 48.3 J/(mol·K) |
Kinetic Studies: Computational chemistry allows for the detailed exploration of reaction pathways and the determination of activation energies, which are fundamental to chemical kinetics. mdpi.com For N-aminopyridazinium salts, a key area of interest is their ability to act as precursors for N-centered radicals through single-electron transfer processes. acs.orgrsc.org Computational modeling can be used to locate the transition state structures for such reactions and calculate the associated activation barriers. This information is vital for predicting reaction rates and understanding the factors that control the reaction mechanism. By mapping the potential energy surface, it is possible to identify the most favorable reaction channels and to design experimental conditions to promote desired transformations.
Synthetic Applications and Derivatization Strategies of N Aminopyridazinium Hexafluorophosphate
Role as a Key Intermediate in Heterocyclic Synthesis
N-Aminopyridazinium salts, including the hexafluorophosphate (B91526) salt, are pivotal precursors for the generation of N-aminopyridazinium ylides. These ylides are highly reactive 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles, providing a powerful tool for the synthesis of complex heterocyclic scaffolds.
A primary application of N-aminopyridazinium hexafluorophosphate is in the synthesis of pyrazolo[1,5-b]pyridazines. This is achieved through a [3+2] cycloaddition reaction between the corresponding N-aminopyridazinium ylide, generated in situ, and a suitable dipolarophile. For instance, the reaction of an N-aminopyridazinium salt with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under basic conditions leads to the formation of the pyrazolo[1,5-b]pyridazine (B1603340) core. This methodology has been instrumental in the synthesis of various substituted pyrazolo[1,5-b]pyridazines, which are of significant interest due to their potential as selective cyclin-dependent kinase (CDK) inhibitors for the treatment of solid tumors. nih.gov
The general scheme for this synthesis involves the deprotonation of the N-aminopyridazinium salt to form the ylide, which then undergoes a cycloaddition with an alkyne or a substituted alkene, followed by an oxidative aromatization to yield the final fused heterocyclic system. A patent describes the preparation of 2-(4-ethoxy-phenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine, where N-aminopyridazinium iodide is used as a key reactant. The initial step involves the formation of an N-aminopyridazinium salt, which then reacts in a cycloaddition. The use of the hexafluorophosphate salt can offer advantages in terms of handling and stability.
| Dipolarophile | Reagents and Conditions | Fused System | Reference |
| 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone | N-aminopyridazinium iodide, triethylamine, titanium tetrachloride, DCM, reflux | 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine | Patent WO2001046194A2 |
| gem-difluorostyrenes | N-aminopyridinium salts, base | 2-fluoropyrazolo[1,5-a]pyridines | New Journal of Chemistry |
| Alkynylphosphonates | N-aminopyridinium tetrafluoroborate, K2CO3, DMSO | Pyrazolo[1,5-a]pyridine-3-phosphonates | MDPI |
This table presents examples of related cycloaddition reactions involving N-aminopyridinium salts, illustrating the general strategy applicable to this compound.
The reactivity of this compound extends beyond the synthesis of pyrazolo[1,5-b]pyridazines. The generation of N-centered radicals from N-aminopyridinium salts through photoredox catalysis opens up avenues for the construction of other novel nitrogen-containing heterocycles. researchgate.net These radicals can participate in annulation reactions with alkenes and alkynes to form five- and six-membered rings. For example, the visible-light-driven [3+2] annulation of alkenes with N-aminopyridinium salts can lead to the formation of dihydrooxazoles, while [4+2] annulation can produce dihydroisoquinolones. researchgate.net
Furthermore, the versatility of the pyridazine (B1198779) core allows for its incorporation into more complex polycyclic systems. The development of multicomponent reactions involving pyridazine derivatives is a promising strategy for the rapid assembly of structurally diverse and biologically active molecules. mdpi.com
Application in Functional Group Transformations
While direct applications of this compound in functional group transformations are not extensively documented, the reactivity of the broader class of N-aminopyridinium salts suggests potential utility. The ability of these salts to act as bifunctional reagents, delivering both an aminyl radical and a pyridyl group to an olefin, represents a novel approach to functional group introduction. nih.gov This visible light-induced aminopyridylation of alkenes allows for the simultaneous installation of an amino and a pyridyl group, transforming a simple alkene into a more complex and functionalized molecule. nih.gov
This type of transformation can be considered a functional group interconversion where a C=C double bond is converted into vicinal amino and pyridyl functionalities. The regioselectivity of the pyridyl group addition can be controlled, offering a degree of precision in the transformation. nih.gov
Development of New Reagents and Catalytic Systems
N-aminopyridinium salts have been explored as precursors to new reagents and have been utilized in the development of novel catalytic systems. The corresponding N-iminopyridinium ylides can serve as monodentate directing groups in metal-catalyzed C-H functionalization reactions. nih.gov For instance, they have been employed in cobalt-catalyzed annulation of sp2 C-H bonds with internal alkynes. nih.gov
The generation of N-centered radicals from N-aminopyridinium salts under photoredox conditions has established them as efficient nitrogen-centered radical precursors. nih.govresearchgate.net This reactivity is fundamental to their application in various annulation and amination reactions. The bifunctional nature of these salts, acting as both the aminating and pyridylating agent, showcases their potential in developing atom-economical synthetic methodologies. nih.gov
Strategies for Derivatization Towards Scaffold Diversification in Chemical Biology
The pyridazine core is a common motif in biologically active compounds, and this compound provides a convenient entry point for the derivatization and diversification of this scaffold for applications in chemical biology. Strategies for derivatization can be envisioned at multiple positions of the pyridazine ring and the attached amino group.
One key strategy involves leveraging the cycloaddition reactions described in section 6.1.1 to generate a library of substituted pyrazolo[1,5-b]pyridazines. By varying the substituents on both the starting pyridazine and the dipolarophile, a wide range of structurally diverse molecules can be accessed. These compounds can then be screened for various biological activities.
Emerging Research Directions and Future Perspectives for N Aminopyridazinium Hexafluorophosphate
Exploration of Novel Reactivity and Unprecedented Transformations
Recent research has begun to uncover the unique reactivity of N-aminopyridazinium salts, including the hexafluorophosphate (B91526) salt, paving the way for novel synthetic transformations. These compounds are recognized as bifunctional reagents, possessing both N-centered nucleophilicity and the potential for electrophilic or radical reactivity due to the reducible N–N bond. nih.gov This dual nature allows for a diverse range of chemical manipulations.
One significant area of exploration is their participation in cycloaddition reactions. Specifically, N-aminopyridines have been successfully employed in oxidative [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds and electron-withdrawing olefins. organic-chemistry.org This methodology provides a metal-free, room-temperature route to synthesize functionalized pyrazolo[1,5-a]pyridines, which are important scaffolds in medicinal chemistry. organic-chemistry.org The reaction is believed to proceed through a sequence of cycloaddition, oxidation, and aromatization. organic-chemistry.org
Furthermore, the pyridazinium core opens up possibilities for transition-metal-catalyzed cross-coupling reactions. While research directly involving N-aminopyridazinium hexafluorophosphate is still emerging, the broader class of N-aryl-2-aminopyridines has been shown to readily form stable complexes with transition metals like palladium, rhodium, and copper, facilitating various cyclization and functionalization reactions. researchgate.netrsc.org This suggests a promising avenue for developing new carbon-carbon and carbon-heteroatom bond-forming reactions using this compound as a substrate.
The generation of pyridazinium ylides from N-aminopyridazinium salts represents another frontier. These ylides can serve as versatile 1,3-dipoles in cycloaddition reactions, offering access to a variety of heterocyclic systems. The ease of formation of the ylide by deprotonation and subsequent reaction with an appropriate acid source to exchange the counteranion highlights the tunability of these reagents. nih.gov
| Reaction Type | Reactants | Products | Key Features |
| [3+2] Cycloaddition | N-aminopyridines, α,β-unsaturated carbonyls/olefins | Pyrazolo[1,5-a]pyridines | Metal-free, room temperature, oxidative |
| Potential Cross-Coupling | N-aminopyridazinium salt, various coupling partners | Functionalized pyridazines | Atom-economical, potential for C-C and C-X bond formation |
| Ylide Formation & Cycloaddition | N-aminopyridazinium salt, base, dipolarophiles | Fused heterocyclic systems | Generation of versatile 1,3-dipoles |
Integration into Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability for chemical processes. researchgate.netnih.govmdpi.comnih.gov The integration of this compound into these platforms is a logical next step to exploit its synthetic potential fully. Continuous-flow microfluidics, for instance, allows for precise control over reaction parameters, which can be crucial for managing reactive intermediates and optimizing reaction yields. researchgate.netnih.gov
The synthesis of various organic molecules, including active pharmaceutical ingredients and nanomaterials, has been significantly improved through flow chemistry. researchgate.netrsc.org For reactions involving this compound, such as the [3+2] cycloadditions, a flow setup could enable shorter reaction times, improved heat and mass transfer, and safer handling of potentially energetic intermediates.
Automated synthesis platforms, which can sequentially perform reactions with different starting materials, would be highly beneficial for exploring the substrate scope of reactions involving this compound. nih.gov This technology would accelerate the discovery of new derivatives and the construction of compound libraries for applications in drug discovery and materials science. nih.gov The modular nature of these systems aligns well with the goal of systematically investigating the reactivity of this compound with a wide range of reaction partners.
Development of Eco-Friendly and Sustainable Methodologies
The development of green and sustainable chemical processes is a paramount goal in modern chemistry. Research involving this compound is beginning to align with these principles. The aforementioned metal-free [3+2] cycloaddition reaction is a prime example of a more environmentally benign approach, as it avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org
Future research is expected to focus on several key areas of sustainable chemistry:
Use of Greener Solvents: Exploring reactions in water or other environmentally friendly solvents. The synthesis of some pyridazine (B1198779) derivatives has already been achieved in water, demonstrating the feasibility of this approach. researchgate.net
Catalyst Reusability: For reactions that do require a catalyst, the development of heterogeneous or recyclable catalytic systems will be crucial.
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product.
Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, to reduce energy consumption.
By focusing on these areas, the synthetic utility of this compound can be expanded in a manner that is both economically and environmentally sustainable.
Investigation of Photophysical and Electrochemical Properties and Applications
The photophysical and electrochemical properties of this compound and its derivatives are largely unexplored but hold significant promise. The pyridazinium ring, being an electron-deficient aromatic system, can be a component of push-pull chromophores, which are known to exhibit interesting optical properties.
Studies on analogous nitrogen-containing heterocycles, such as 1,6-naphthyridine (B1220473) derivatives, have revealed their potential for nonlinear optics, with measurable second harmonic generation. nih.gov Similarly, other heterocyclic systems have been investigated for their fluorescence properties, which are often sensitive to the electronic nature of substituents and the surrounding environment. researchgate.netmdpi.com By analogy, derivatization of the N-aminopyridazinium core with electron-donating and electron-withdrawing groups could lead to novel fluorescent dyes and probes.
The electrochemical behavior of this compound is another area ripe for investigation. The pyridazinium moiety can be expected to undergo reduction, and the N-amino group can be oxidized. Understanding these redox processes is crucial for potential applications in areas such as:
Organic Electronics: As components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Sensors: Where changes in the electronic environment upon analyte binding could be transduced into a measurable electrochemical signal.
Electrocatalysis: As mediators or catalysts in electrochemical transformations.
| Property | Potential Application | Rationale |
| Fluorescence | Bio-imaging, chemical sensors | Tunable emission via substitution on the pyridazinium ring |
| Nonlinear Optics | Optoelectronics, photonics | Potential for second harmonic generation |
| Redox Activity | Organic electronics, catalysis | Electron-deficient pyridazinium core and oxidizable amino group |
Potential in Advanced Materials Science and Supramolecular Chemistry
The unique structural and electronic features of this compound make it an attractive building block for the construction of advanced materials and supramolecular assemblies. In supramolecular chemistry, host-guest interactions are fundamental, relying on non-covalent forces to form well-defined structures. wikipedia.orgnih.gov The pyridazinium cation could potentially act as a guest, binding within the cavity of a suitable host molecule, or it could be incorporated into a larger macrocyclic host.
The ability to form self-assembling systems is another intriguing possibility. For instance, guanidinium (B1211019) salts have been shown to participate in the formation of self-assembly supramolecular systems through hydrogen bonding and other non-covalent interactions. researchgate.netmdpi.com The N-amino group and the pyridazinium ring of this compound could similarly engage in directional interactions to form ordered nanostructures.
Potential applications in materials science include:
Liquid Crystals: The rigid, planar structure of the pyridazinium ring could be incorporated into mesogenic molecules.
Porous Materials: As a linker or node in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Functional Polymers: Polymerization of pyridazinium-containing monomers could lead to materials with tailored electronic or recognition properties.
The exploration of this compound in these areas is still in its infancy, but the foundational principles of supramolecular chemistry and materials science suggest a promising future.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-aminopyridazinium hexafluorophosphate, and how do reaction parameters affect product quality?
- Methodological Answer : Microwave-assisted synthesis is effective for analogous pyridinium hexafluorophosphate salts, offering rapid heating and improved yield (80–90%) compared to conventional methods. Key parameters include temperature control (80–120°C), solvent choice (e.g., anhydrous acetonitrile), and stoichiometric ratios of precursors (e.g., pyridinium derivatives and HPF₆). Post-synthesis purification via recrystallization from ethanol/ether mixtures enhances purity (>98%) .
- Data Note : Crystallographic studies on related compounds show bond lengths (e.g., N–C: 1.335–1.340 Å) and angles critical for confirming structural integrity .
Q. Which analytical techniques are optimal for structural elucidation of this compound?
- Methodological Answer :
- X-ray Diffraction : Resolves cation-anion packing and confirms octahedral geometry of the [PF₆]⁻ anion. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
- NMR Spectroscopy : ¹⁹F NMR (δ −70 to −72 ppm) and ³¹P NMR (δ −144 ppm) verify anion identity. ¹H NMR of the pyridazinium ring protons (δ 8.5–9.0 ppm) confirms cation structure .
- IR Spectroscopy : Bands near 840 cm⁻¹ (P–F stretching) and 1600 cm⁻¹ (C–N stretching) provide complementary structural data .
Q. How should this compound be stored to maintain stability during experiments?
- Methodological Answer : Store under anhydrous conditions (argon atmosphere) at −20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or bases, as [PF₆]⁻ slowly hydrolyzes to PO₄³⁻ in acidic aqueous media (half-life: >24 hrs at pH 7; <1 hr at pH 1). Use Karl Fischer titration to monitor moisture content (<50 ppm) .
Advanced Research Questions
Q. How does the hexafluorophosphate anion influence catalytic activity in transition metal complexes?
- Methodological Answer : The non-coordinating nature of [PF₆]⁻ stabilizes cationic metal centers (e.g., Co³⁺ or Fe³⁺) without interfering with active sites. In ionic liquid systems, it enhances solubility of polar substrates (e.g., olefins) and facilitates biphasic catalysis, enabling >90% catalyst recovery .
- Data Note : Ionic conductivity studies show [hmim][PF₆] (a related ionic liquid) has conductivity ~1.5 mS/cm at 25°C, critical for electrochemical applications .
Q. What computational strategies are effective for modeling ionic interactions in this compound systems?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) reproduce radial distribution functions (RDFs) for cation-anion interactions. Pair correlation analyses (e.g., g(r) for P–F pairs) validate experimental EXAFS and NMR data .
- Contradiction Resolution : Discrepancies between simulated and experimental diffusion coefficients (ΔD ~10⁻⁷ cm²/s) may arise from incomplete polarization effects; hybrid QM/MM approaches improve accuracy .
Q. How can researchers address discrepancies in spectroscopic data for hexafluorophosphate salts?
- Methodological Answer : Cross-validate ¹⁹F NMR with ion chromatography to rule out counterion exchange. For conflicting XRD vs. IR data (e.g., unexpected P–O bands), perform controlled hydrolysis experiments to detect trace PO₄³⁻ impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M−PF₆]⁺) .
Q. What are the best practices for using this compound derivatives as coupling agents in peptide synthesis?
- Methodological Answer : Activate carboxyl groups using PyBOP (a hexafluorophosphate-based reagent) with 1 eq. N-methylmorpholine (NMM) in DMF. Optimize coupling efficiency (>95%) by monitoring reaction progress via LC-MS. Avoid over-activation, which can lead to epimerization; maintain temperatures <0°C for sensitive residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
